BenchChemオンラインストアへようこそ!

Retronecine

Hepatotoxicity In Vitro Toxicology Structure-Activity Relationship

Retronecine is the critical, non-hepatotoxic necine base for labs requiring precise PA quantification. Unlike generic macrocyclic diesters, this free diol does not induce apoptosis, making it the validated negative control for mechanistic toxicity studies and the universal core for 'retronecine-equivalent' UHPLC-HRMS calibration (LLOQ 11.52 pg·mL⁻¹). Procure this high-purity standard to eliminate structural variability in analytical workflows and as a versatile starting material for novel antiparasitic synthesis.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 480-85-3
Cat. No. B1221780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetronecine
CAS480-85-3
Synonymsheliotridine
retronecine
retronecine, (1S-cis)-isomer
retronecine, monohydrochloride, (1S-cis)-isomer
retronecine, monohydrochloride, (1S-trans)-isome
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CN2CC=C(C2C1O)CO
InChIInChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-/m1/s1
InChIKeyHJSJELVDQOXCHO-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery sol in water, alc;  sol in acetone;  slightly sol in ether
In water, 8X10+5 mg/L @ 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Retronecine (CAS 480-85-3) Core Necine Base: Procurement & Technical Specification Overview


Retronecine (CAS 480-85-3) is a 1,2-unsaturated pyrrolizidine alkaloid (PA) necine base that serves as the fundamental structural core for over half of all known hepatotoxic PAs, including retrorsine, monocrotaline, and senecionine [1]. Unlike its esterified derivatives, retronecine lacks the esterifying necic acid moieties at the C7 and C9 positions, existing as the free diol base [2]. This structural distinction is critical, as it fundamentally alters the compound's metabolic activation, toxicological profile, and analytical utility compared to the larger class of retronecine-type PAs [3].

Why Retronecine (CAS 480-85-3) Cannot Be Substituted with Other Pyrrolizidine Alkaloids or Necine Bases


Generic substitution among pyrrolizidine alkaloids is scientifically invalid due to structure-dependent differences in toxicokinetics, metabolic activation, and analytical specificity. Retronecine-type macrocyclic diesters (e.g., retrorsine, monocrotaline) exhibit significantly higher in vitro cytotoxicity and in vivo hepatotoxicity compared to the free retronecine base, which lacks the ester functions necessary for efficient hepatic uptake and metabolic activation to reactive pyrrolic intermediates [1][2]. Conversely, the saturated platynecine-type PAs are non-hepatotoxic, while the structurally distinct otonecine-type PAs follow different metabolic and elimination pathways [3]. Therefore, a procurement decision for retronecine must be guided by its specific role as a non-cytotoxic analytical calibrant, a synthetic precursor, or a baseline control in toxicological studies, rather than as a substitute for bioactive PA derivatives [4].

Retronecine (CAS 480-85-3) Quantifiable Differentiation Evidence vs. Closest Analogs


Cytotoxicity: Retronecine Base vs. Retronecine-Type Macrocyclic Diesters in Human Hepatocytes

In human HepaRG hepatoma cells, the free retronecine base exhibits markedly lower cytotoxic potency compared to retronecine-type macrocyclic diesters. After 24-hour exposure, retronecine (noncyclic diester) demonstrated reduced cytotoxicity relative to the 12-membered cyclic diester retrorsine and the 11-membered cyclic diester monocrotaline [1]. In a separate HepG2 cell model, the retronecine-type PA retrorsine showed an IC20 value of 0.27±0.07 mM (MTT assay), whereas the less toxic platyphylline (platynecine-type) showed an IC20 of 0.85±0.11 mM, establishing the baseline for structure-dependent toxicity within the PA class [2]. Retronecine itself, lacking the necic acid ester, is even less potent than retrorsine in these assays.

Hepatotoxicity In Vitro Toxicology Structure-Activity Relationship Pyrrolizidine Alkaloid

In Vivo Toxicity: Retronecine vs. Monocrotaline in Rodent Models

A direct comparative study in mice established that the acute toxicity and hepatotoxic pathology of monocrotaline (a retronecine-type macrocyclic diester) and retronecine (the free base) are fundamentally different [1]. Monocrotaline administration produced liver necrosis with sinusoidal congestion and hemorrhage, consistent with the classic hepatotoxicity of macrocyclic PAs. In contrast, intravenous injection of retronecine resulted in either rapid death at high doses or complete recovery, with no observable hepatic injury [1]. This in vivo data corroborates the in vitro findings and confirms that the absence of the macrocyclic diester structure on retronecine abrogates its capacity to induce the characteristic liver necrosis seen with its esterified derivatives.

In Vivo Toxicology Hepatotoxicity Acute Toxicity Pyrrolizidine Alkaloid

Metabolic Activation & Toxicokinetics: Retronecine-Type PAs vs. Otonecine-Type PAs

A 2024 rat toxicokinetic study compared the metabolic fate and protein adduct formation of retronecine-type PAs (retrorsine, monocrotaline) versus an otonecine-type PA (clivorine) [1]. The study found dramatic differences in absorption, elimination, and the formation of toxic pyrrole-protein adducts (PPAs). Notably, the retronecine-type PAs retrorsine (RTS) and monocrotaline (MCT) induced significantly higher levels of PPAs when administered orally compared to the intravenous route [1]. In contrast, the otonecine-type PA clivorine (CLI) showed the opposite trend, with higher PPA formation after intravenous administration. Furthermore, CLI exhibited significantly faster elimination than both RTS and MCT [1]. These data underscore that even within the broader toxic PA class, retronecine-type compounds possess distinct toxicokinetic properties that dictate their risk profile, and that retronecine, as the core base, would not follow these same pathways due to its lack of esterification.

Toxicokinetics Metabolism Pyrrole-Protein Adducts Pyrrolizidine Alkaloid

In Silico ADMET Prediction: Unique Intestinal Absorption Profile of Retronecine

A computational ADMET analysis of 40 pyrrolizidine alkaloids using TOPKAT within Discovery Studio software revealed a unique property of retronecine [1]. The in silico results predicted that all PAs analyzed, with the single exception of retronecine, possessed good intestinal absorption [1]. This computational finding distinguishes retronecine from its esterified counterparts (including retrorsine, monocrotaline, and platyphylline) and provides a mechanistic basis for its distinct in vivo behavior, particularly its lower oral bioavailability and reduced hepatotoxic potential compared to orally administered retronecine-type diesters.

In Silico ADMET Intestinal Absorption Computational Toxicology Pyrrolizidine Alkaloid

Analytical Quantification: Retronecine as a Universal Calibrant for Total PA Assessment

Recent analytical methodologies have established retronecine as a superior calibrant for the quantification of total pyrrolizidine alkaloid content in complex plant matrices [1]. An advanced UHPLC-HRMS method was developed to quantify total PA content as 'retronecine-equivalents' (RE) directly from crude extracts without requiring individual PA standards . This approach leverages the fact that retronecine is the common core for the vast majority of toxic PAs. The method achieved a lower limit of quantification (LLOQ) of 11.52 pg·mL⁻¹, demonstrating high sensitivity and precision . Similarly, a UHPLC-QTOF-MS method was developed to estimate total toxic retronecine-type PAs in herbs without needing corresponding standards for each individual alkaloid, using a single RET-PA for calibration [1]. This provides a significant advantage over traditional methods requiring multiple, often unavailable, certified PA standards.

Analytical Chemistry UHPLC-HRMS Quality Control Pyrrolizidine Alkaloid

Anti-Parasitic Activity: Retronecine vs. Azido-Retronecine and Monocrotaline

In a study evaluating anti-Trichomonas vaginalis activity, the native retronecine base was completely inactive, while monocrotaline (a retronecine-type macrocyclic diester) inhibited 80% of parasite growth at 1 mg/mL [1]. Crucially, a simple semi-synthetic derivative, azido-retronecine, was even more potent than monocrotaline, killing 85% of parasites at the same concentration [1]. This demonstrates that while retronecine itself lacks direct bioactivity, it serves as a privileged scaffold for generating novel active compounds with potency exceeding that of natural macrocyclic PAs. Furthermore, monocrotaline showed no cytotoxicity against vaginal epithelial cells in this assay, highlighting the potential for selective activity [1].

Antiparasitic Semi-synthesis Trichomonas vaginalis Structure-Activity Relationship

Optimal Research & Industrial Applications for Retronecine (CAS 480-85-3) Based on Evidence


Analytical Standard for Total Pyrrolizidine Alkaloid Quantification

Use retronecine as a universal calibration standard in UHPLC-HRMS or UHPLC-QTOF-MS workflows to quantify total PA content in herbal products, foodstuffs, and botanical extracts as 'retronecine-equivalents' (RE). This method is validated for sensitivity (LLOQ 11.52 pg·mL⁻¹) and circumvents the need for multiple, costly individual PA standards . This application is directly supported by the compound's role as the common core for the majority of toxic PAs.

Negative Control in In Vitro and In Vivo Hepatotoxicity Studies

Employ retronecine as a non-hepatotoxic negative control when investigating the mechanisms of PA-induced liver injury. Evidence shows that unlike macrocyclic diesters (e.g., retrorsine, monocrotaline), retronecine does not induce apoptosis in HepaRG cells [1] or liver necrosis in mice [2]. This allows researchers to isolate the toxicological contribution of the esterified necic acid moieties.

Privileged Scaffold for Semi-Synthesis of Bioactive Derivatives

Utilize retronecine as a starting material for the synthesis of novel compounds with enhanced or altered biological activity. As demonstrated with azido-retronecine, simple modifications can yield compounds with superior in vitro potency against targets like Trichomonas vaginalis compared to the parent base or even natural macrocyclic PAs [3]. This is valuable for medicinal chemistry programs exploring new chemical space around the pyrrolizidine core.

Metabolic and Toxicokinetic Pathway Investigation Reference Compound

Use retronecine as a defined reference substrate to study the metabolic activation pathways of PAs. Studies have established that retronecine can be metabolized to reactive dehydropyrrolizidine (DHP) intermediates and form DNA adducts [4], but its distinct absorption profile [5] and lack of ester hydrolysis steps make it a cleaner model for studying the core hepatic metabolism of the necine base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retronecine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.